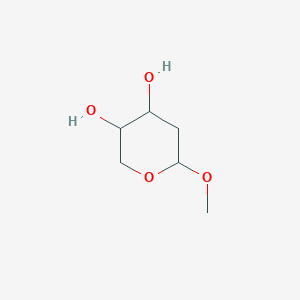
beta-D-erythro-Pentopyranoside, methyl 2-deoxy-
Description
Beta-D-erythro-Pentopyranoside, methyl 2-deoxy-: is a sugar derivative commonly used in various fields of research, including medical, environmental, and industrial studies. It is a white crystalline powder that is soluble in water and has a molecular weight of 194.19 g/mol.
Properties
CAS No. |
17676-20-9 |
|---|---|
Molecular Formula |
C6H12O4 |
Molecular Weight |
148.16 g/mol |
IUPAC Name |
(3R,4S,6R)-6-methoxyoxane-3,4-diol |
InChI |
InChI=1S/C6H12O4/c1-9-6-2-4(7)5(8)3-10-6/h4-8H,2-3H2,1H3/t4-,5+,6+/m0/s1 |
InChI Key |
CYLGOSOYSUHPCY-KVQBGUIXSA-N |
SMILES |
COC1CC(C(CO1)O)O |
Isomeric SMILES |
CO[C@H]1C[C@@H]([C@@H](CO1)O)O |
Canonical SMILES |
COC1CC(C(CO1)O)O |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
Methyl 2-deoxy-beta-D-Ribopyranoside |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of beta-D-erythro-Pentopyranoside, methyl 2-deoxy- involves the reaction of appropriate sugar derivatives under specific conditions. One convenient method for its preparation involves the use of methylation reactions . The reaction conditions typically include the use of methanol as a solvent and a catalyst to facilitate the methylation process.
Industrial Production Methods: Industrial production of beta-D-erythro-Pentopyranoside, methyl 2-deoxy- often involves large-scale methylation reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Beta-D-erythro-Pentopyranoside, methyl 2-deoxy- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound for specific applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used under mild conditions.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Beta-D-erythro-Pentopyranoside, methyl 2-deoxy- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in studies related to carbohydrate metabolism and enzyme interactions.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: The compound is used in the production of various chemicals and as an intermediate in manufacturing processes.
Mechanism of Action
The mechanism of action of beta-D-erythro-Pentopyranoside, methyl 2-deoxy- involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in carbohydrate metabolism, influencing various biochemical pathways. Its effects are mediated through binding to active sites of enzymes, altering their activity and function .
Comparison with Similar Compounds
- Methyl 2-deoxy-beta-D-ribopyranoside
- Methyl 2-deoxy-alpha-D-glucopyranoside
- Methyl 2-deoxy-beta-D-arabinopyranoside
Comparison: Beta-D-erythro-Pentopyranoside, methyl 2-deoxy- is unique due to its specific structural configuration, which influences its reactivity and interaction with enzymes. Compared to similar compounds, it may exhibit different biochemical properties and applications, making it valuable for specific research purposes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


